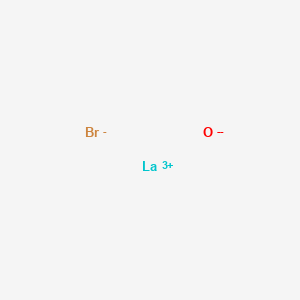
6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Vue d'ensemble
Description
“6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione”.Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, I couldn’t find specific information on the molecular structure of “6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione”.Chemical Reactions Analysis
The chemical reactions that “6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione” undergoes could not be found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its reactivity, stability, and uses. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione”.Applications De Recherche Scientifique
Spectral Analysis and Structural Identification : Glazunov et al. (2001) synthesized substituted 2,6- and 2,7-dihydroxynaphthazarins, including a compound similar in structure to 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione. They used UV and IR spectroscopy for structural differentiation and identification of these compounds, which is crucial for understanding their chemical behavior and potential applications (Glazunov, Tchizhova, Shuvalova, & Anufriev, 2001).
Synthesis and Isolation Techniques : Kündig et al. (2005) focused on the synthesis and isolation of 1,4-dihydroxynaphthalene and tetrahydronaphthalene-1,4-dione, exploring their stable tautomeric forms. They also prepared [Cr(CO)3] complexes of these tautomers for further chemical studies, which could be relevant for compounds like 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione (Kündig, Enríquez García, Lomberget, & Bernardinelli, 2005).
Organic Solar Cells : Gupta et al. (2017) designed and synthesized a small molecular non-fullerene electron acceptor using diketopyrrolopyrrole as terminal functionalities. This study's insights into the optoelectronic properties and high electron mobility of such compounds could inform the use of 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione in organic solar cell applications (Gupta, Rananaware, Rao, La, Bilić, Xiang, Li, Evans, Bhosale, & Bhosale, 2017).
Pharmacological Properties : Guzikowski et al. (1997) described the synthesis and pharmacological properties of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones. These compounds, similar in structure to 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione, were investigated for their antagonist properties on NMDA and AMPA receptors, indicating potential applications in neurological or psychiatric medication (Guzikowski, Whittemore, Woodward, Weber, & Keana, 1997).
Safety And Hazards
Understanding the safety and hazards of a compound is crucial for its handling and disposal. Unfortunately, I couldn’t find specific information on the safety and hazards of “6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione”.
Orientations Futures
As for future directions, further research and studies are needed to fully understand the properties, synthesis, and potential applications of “6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione”. This would include laboratory synthesis, detailed analysis of its physical and chemical properties, and exploration of its potential uses.
Please note that the information provided is based on the available resources and there might be more recent studies or data related to “6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione” that are not included in this analysis.
Propriétés
IUPAC Name |
6-ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-2-4-9(15)7-5(13)3-6(14)11(17)8(7)12(18)10(4)16/h3,13,15-16,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZRDQGFJDGVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573729 | |
| Record name | 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione | |
CAS RN |
13378-91-1 | |
| Record name | 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



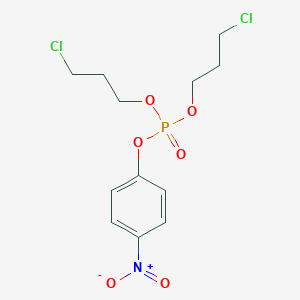




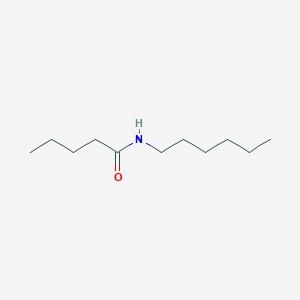
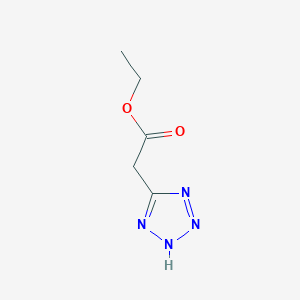
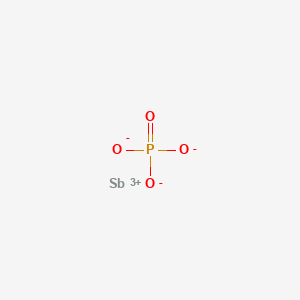
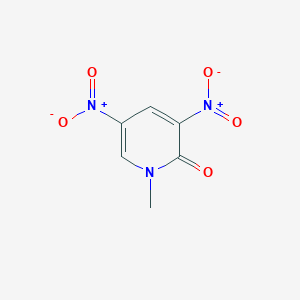
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)

